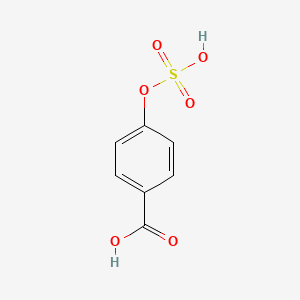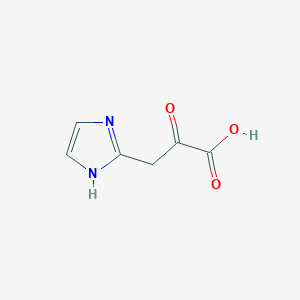
(E)-hexadec-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-hexadec-2-enoate is a straight-chain unsaturated fatty acid anion that is the conjugate base of (E)-hexadec-2-enoic acid, obtained by deprotonation of the carboxy group. It is an unsaturated fatty acid anion, a long-chain fatty acid anion and a straight-chain fatty acid anion. It is a conjugate base of an (E)-hexadec-2-enoic acid.
Scientific Research Applications
Chemical Transformation and Product Synthesis
- Intramolecular Redox Reactions: (E)-hexadec-2-enoate derivatives can be synthesized through intramolecular redox reactions, as demonstrated by Chen et al. (2012), where conjugated dienals were converted to non-conjugated enoic acids in subcritical water, highlighting a method for producing complex organic compounds without metal catalysts (Chen et al., 2012).
Safety and Toxicological Assessments
- Safety Assessment of Fragrance Ingredients: Ethyl (E)hex-3-enoate, a related compound, has been assessed for various toxicological endpoints, including genotoxicity and reproductive toxicity, indicating a broader context of safety evaluations for similar compounds (Api et al., 2020).
Natural Product Isolation and Analysis
- Isolation from Natural Sources: Studies by Faizi and Naz (2004) have isolated oleanane-type triterpenoid esters, including hexadec-9-enoate derivatives, from natural sources like the golden flowers of Tagetes erecta, showing the occurrence of these compounds in nature (Faizi & Naz, 2004).
Biocatalysis and Enzymatic Studies
- Enoate Reductase Studies: The study of enoate reductases, enzymes that reduce carbon-carbon double bonds in enoates, has been significant, as seen in the work of Caldeira et al. (1996) and Skrobiszewski et al. (2013). These enzymes have applications in biocatalysis and the production of chemically reduced products (Caldeira et al., 1996); (Skrobiszewski et al., 2013).
Synthesis and Chemical Reactions
- Synthesis of Hexadeca-4,6-dien-1-ol: Shakhmaev et al. (2015) demonstrated the synthesis of hexadeca-4,6-dien-1-ol, a pheromone component, via a reaction involving ethyl (4E)-5-chloropent-4-enoate, showcasing the utility of this compound derivatives in synthesizing bioactive compounds (Shakhmaev et al., 2015).
Chemoenzymatic Processes
- One-Pot Chemoenzymatic Processes: The combination of chemical and enzymatic processes in one-pot reactions, as researched by Krausser et al. (2011), demonstrates the potential of enoate reductases to be used in tandem with chemical reactions like Wittig reactions, opening up avenues for efficient and sustainable synthesis methods (Krausser et al., 2011).
Properties
Molecular Formula |
C16H29O2- |
|---|---|
Molecular Weight |
253.4 g/mol |
IUPAC Name |
(E)-hexadec-2-enoate |
InChI |
InChI=1S/C16H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h14-15H,2-13H2,1H3,(H,17,18)/p-1/b15-14+ |
InChI Key |
ZVRMGCSSSYZGSM-CCEZHUSRSA-M |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/C(=O)[O-] |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


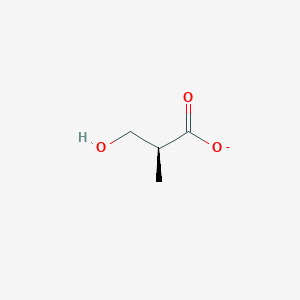
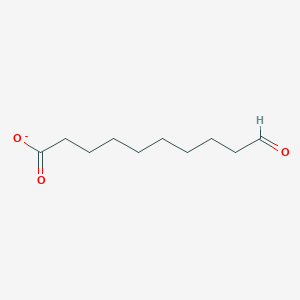
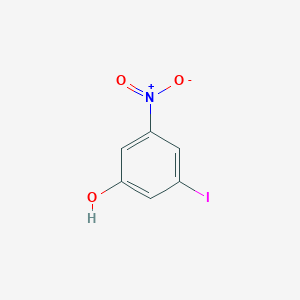
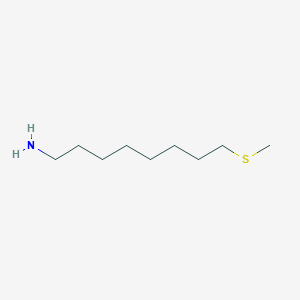
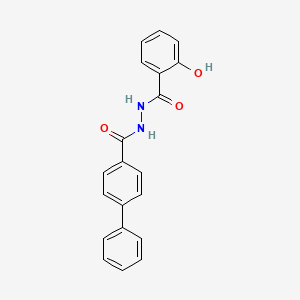
![(5E,8E,11E,14E)-N-[(2R)-1-hydroxypropan-2-yl]icosa-5,8,11,14-tetraenamide](/img/structure/B1258240.png)
![[2-[6-(diaminomethylideneamino)hexylamino]-2-oxoethyl] N-[4-(3-aminobutylamino)butyl]carbamate](/img/structure/B1258241.png)
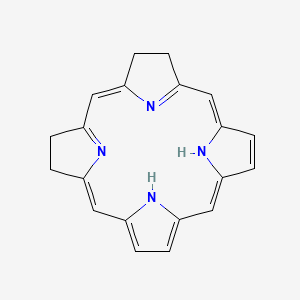

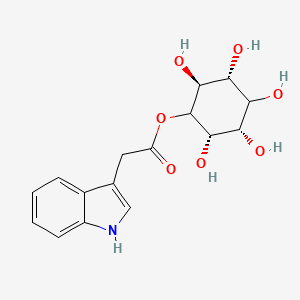
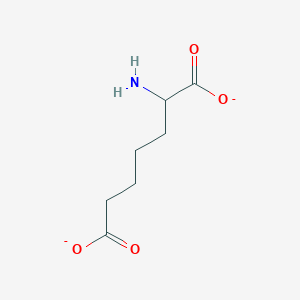
![(4-{(E)-[5-(4-chlorophenyl)-6-(ethoxycarbonyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}phenoxy)acetic acid](/img/structure/B1258248.png)
